molecular formula C15H22N2O B15272953 2-amino-N-cyclohexyl-N-methyl-2-phenylacetamide

2-amino-N-cyclohexyl-N-methyl-2-phenylacetamide

Katalognummer: B15272953
Molekulargewicht: 246.35 g/mol
InChI-Schlüssel: DETAUKPVRFXKJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-cyclohexyl-N-methyl-2-phenylacetamide is a chemical compound with the molecular formula C15H23N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a cyclohexyl group, a methyl group, and a phenylacetamide moiety.

Vorbereitungsmethoden

The synthesis of 2-amino-N-cyclohexyl-N-methyl-2-phenylacetamide can be achieved through several methods. One common approach involves the reaction of benzylamine with cyclohexanone . The reaction conditions typically require the use of organic solvents such as ethanol, chloroform, or dimethyl sulfoxide. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

2-amino-N-cyclohexyl-N-methyl-2-phenylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-amino-N-cyclohexyl-N-methyl-2-phenylacetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be employed in the study of enzyme interactions and protein binding. In medicine, this compound is investigated for its potential therapeutic properties, including its role as an analgesic or anti-inflammatory agent. Additionally, it finds applications in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients.

Wirkmechanismus

The mechanism of action of 2-amino-N-cyclohexyl-N-methyl-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in pain and inflammation pathways, thereby exerting analgesic and anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2-amino-N-cyclohexyl-N-methyl-2-phenylacetamide can be compared with other similar compounds, such as 2-amino-N-methyl-2-phenylacetamide and N-methyl-N-cyclohexylamine . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the cyclohexyl and phenylacetamide moieties, which may confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H22N2O

Molekulargewicht

246.35 g/mol

IUPAC-Name

2-amino-N-cyclohexyl-N-methyl-2-phenylacetamide

InChI

InChI=1S/C15H22N2O/c1-17(13-10-6-3-7-11-13)15(18)14(16)12-8-4-2-5-9-12/h2,4-5,8-9,13-14H,3,6-7,10-11,16H2,1H3

InChI-Schlüssel

DETAUKPVRFXKJM-UHFFFAOYSA-N

Kanonische SMILES

CN(C1CCCCC1)C(=O)C(C2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.